1,1'-(Bromomethylene)bis(4-fluorobenzene)
Overview
Description
1,1’-(Bromomethylene)bis(4-fluorobenzene) is an organic compound with the molecular formula C13H9BrF2 and a molecular weight of 283.11 g/mol . This compound is characterized by the presence of a bromomethylene group (-CHBr-) linking two 4-fluorobenzene rings. It is typically found as a colorless to beige oil and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Bromomethylene)bis(4-fluorobenzene) can be synthesized through the bromination of 4,4’-difluorobenzhydryl bromide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Bromomethylene)bis(4-fluorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Bromomethylene)bis(4-fluorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromomethylene group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethylene group can be reduced to a methylene group (-CH2-) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,1’-(Hydroxymethylene)bis(4-fluorobenzene).
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,1’-(Methylene)bis(4-fluorobenzene).
Scientific Research Applications
1,1’-(Bromomethylene)bis(4-fluorobenzene) has several applications in scientific research, including:
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(Bromomethylene)bis(4-fluorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The bromomethylene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug design .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with a single bromine and fluorine substitution on a benzene ring.
4,4’-Difluorobenzhydryl Bromide: A precursor in the synthesis of 1,1’-(Bromomethylene)bis(4-fluorobenzene) with similar structural features.
Uniqueness
1,1’-(Bromomethylene)bis(4-fluorobenzene) is unique due to the presence of two 4-fluorobenzene rings linked by a bromomethylene group. This structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDAZUSPEXGQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188061 | |
Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-90-4 | |
Record name | 1,1′-(Bromomethylene)bis[4-fluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(bromomethylene)bis(4-fluorobenzene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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